molecular formula C38H29Cl2N3O B14770814 N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide

N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide

Cat. No.: B14770814
M. Wt: 614.6 g/mol
InChI Key: QHPAVKPNVDFXCN-UHFFFAOYSA-N
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Description

N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzhydryl group and a biindole framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the biindole core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the benzhydryl group: This step often involves a Friedel-Crafts alkylation reaction, where the biindole core is reacted with benzhydryl chloride in the presence of a Lewis acid catalyst.

    Acetylation: The final step involves the acetylation of the intermediate product using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and chlorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzhydryl-2-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)acetamide
  • N-Benzhydryl-2-(6-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide
  • N-Benzhydryl-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide

Uniqueness

N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide stands out due to its unique biindole framework, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C38H29Cl2N3O

Molecular Weight

614.6 g/mol

IUPAC Name

N-[2-[[3-(2-benzhydryl-1H-indol-3-yl)-5-chloro-1H-indol-2-yl]methyl]-4-chlorophenyl]acetamide

InChI

InChI=1S/C38H29Cl2N3O/c1-23(44)41-31-18-16-27(39)20-26(31)21-34-36(30-22-28(40)17-19-33(30)42-34)37-29-14-8-9-15-32(29)43-38(37)35(24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-20,22,35,42-43H,21H2,1H3,(H,41,44)

InChI Key

QHPAVKPNVDFXCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)CC2=C(C3=C(N2)C=CC(=C3)Cl)C4=C(NC5=CC=CC=C54)C(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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